molecular formula C19H38O2 B1641300 Isodecyl 7-methyloctanoate CAS No. 94248-77-8

Isodecyl 7-methyloctanoate

Cat. No. B1641300
CAS RN: 94248-77-8
M. Wt: 298.5 g/mol
InChI Key: KNFLPSSGNFAMDP-UHFFFAOYSA-N
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Patent
US05252761

Procedure details

A reaction between 160 g of isononanoic acid and 160 g of isodecyl alcohol was carried out as in Example 1, obtaining 141 g of the desired ester.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]([CH3:9])[CH3:8].[CH2:12](O)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20]>>[C:1]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]([CH3:8])[CH3:9]

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
C(CCCCCC(C)C)(=O)O
Name
Quantity
160 g
Type
reactant
Smiles
C(CCCCCCC(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC(C)C)(=O)OCCCCCCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 141 g
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.